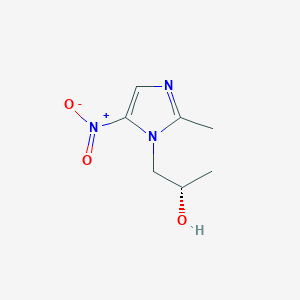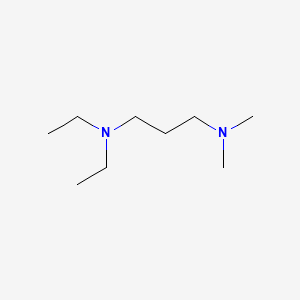
Pentanoyl azide
概要
説明
Pentanoyl azide is an organic compound with the molecular formula C5H9N3O. It belongs to the class of acyl azides, which are characterized by the presence of an azide group (-N3) attached to an acyl group. Acyl azides are known for their reactivity and are often used as intermediates in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
Pentanoyl azide can be synthesized through various methods. One common method involves the reaction of pentanoyl chloride with sodium azide in the presence of a solvent such as acetonitrile or dimethyl sulfoxide (DMSO). The reaction typically proceeds at room temperature and yields this compound as the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure better control over reaction conditions and to enhance safety, given the potentially explosive nature of azides. The use of automated systems can also help in scaling up the production while minimizing risks.
化学反応の分析
Types of Reactions
Pentanoyl azide undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction Reactions: This compound can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions:
Common Reagents and Conditions
Sodium Azide (NaN3): Used in the synthesis of this compound from pentanoyl chloride.
Lithium Aluminum Hydride (LiAlH4): Used for the reduction of this compound to primary amines.
Copper(I) Catalysts: Used in the azide-alkyne cycloaddition reactions.
Major Products Formed
Primary Amines: Formed through the reduction of this compound.
Triazoles: Formed through cycloaddition reactions with alkynes.
科学的研究の応用
Pentanoyl azide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: Employed in the synthesis of pharmaceuticals, particularly in the formation of triazole-based drugs.
Material Science: Used in the modification of surfaces and the synthesis of functional materials through click chemistry.
作用機序
The mechanism of action of pentanoyl azide primarily involves its reactivity as an azide. The azide group is a good nucleophile and can participate in nucleophilic substitution reactions. Additionally, the azide group can undergo cycloaddition reactions to form triazoles, which are important in various chemical and biological processes .
類似化合物との比較
Similar Compounds
Benzoyl Azide: Similar to pentanoyl azide but with a benzoyl group instead of a pentanoyl group.
Acetyl Azide: Contains an acetyl group instead of a pentanoyl group.
Propionyl Azide: Contains a propionyl group instead of a pentanoyl group.
Uniqueness
This compound is unique due to its specific reactivity profile and the length of its carbon chain, which can influence its physical and chemical properties compared to other acyl azides .
特性
IUPAC Name |
pentanoyl azide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c1-2-3-4-5(9)7-8-6/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJGIOHTULBEAQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60711862 | |
| Record name | Pentanoyl azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60711862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62384-22-9 | |
| Record name | Pentanoyl azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60711862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![9,9'-Spirobi[9H-fluorene]-3,3',6,6'-tetramine](/img/structure/B3192347.png)




